

A Spectroscopic Showdown: Unraveling the Isomers of 2-Fluoro-6-iodoaniline

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Compound of Interest

Compound Name: 2-Fluoro-6-iodoaniline

Cat. No.: B1333773

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A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of **2-Fluoro-6-iodoaniline** and its isomers. This guide provides a detailed analysis of their ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, alongside explicit experimental protocols to aid in replication and further study.

The precise identification and characterization of isomeric compounds are paramount in the fields of chemical research and pharmaceutical development. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different chemical, physical, and biological properties. This guide presents a detailed spectroscopic comparison of **2-Fluoro-6-iodoaniline** and its isomers, providing a crucial resource for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Fluoro-6-iodoaniline** and its commercially available isomers. These values have been compiled from various spectral databases and commercial suppliers.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (ppm)	NH ₂ Protons (ppm)
2-Fluoro-6-iodoaniline	Data not available in searched literature	Data not available
2-Fluoro-3-iodoaniline	Specific shifts not detailed; NMR data mentioned as available from supplier [1]	Not specified
2-Fluoro-4-iodoaniline	6.63 (t, J=8.6 Hz, 1H), 7.25 (dd, J=8.5, 2.1 Hz, 1H), 7.40 (dd, J=10.1, 2.1 Hz, 1H)	3.84 (br s, 2H)
2-Fluoro-5-iodoaniline	Specific shifts not detailed; NMR data mentioned as available from supplier	Not specified
4-Fluoro-2-iodoaniline	Specific shifts not detailed; NMR data mentioned as available from supplier [2] [3] [4]	Not specified

Note: The chemical shifts for aromatic protons are highly dependent on the solvent used and the specific substitution pattern, leading to complex splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons (ppm)
2-Fluoro-6-iodoaniline	Data not available in searched literature
2-Fluoro-3-iodoaniline	Specific shifts not detailed; NMR data mentioned as available from supplier[1]
2-Fluoro-4-iodoaniline	80.4 (d, $J=3.9$ Hz), 116.8 (d, $J=22.5$ Hz), 120.2 (d, $J=3.4$ Hz), 132.0 (d, $J=8.2$ Hz), 140.4 (d, $J=1.7$ Hz), 154.2 (d, $J=242.1$ Hz)
2-Fluoro-5-iodoaniline	Specific shifts not detailed; NMR data mentioned as available from supplier
4-Fluoro-2-iodoaniline	Specific shifts not detailed; NMR data mentioned as available from supplier[2][3][4]

Note: The large coupling constants observed for some carbon signals are due to fluorine-carbon coupling.

Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm^{-1})

Compound	N-H Stretching	C-N Stretching	C-F Stretching	C-I Stretching	Aromatic C-H Bending
2-Fluoro-6-iodoaniline	Data not available in searched literature	Data not available	Data not available	Data not available	Data not available
2-Fluoro-3-iodoaniline	Data not available	Data not available	Data not available	Data not available	Data not available
2-Fluoro-4-iodoaniline	~3400, ~3300	~1300	~1250	~550	~860, ~810
2-Fluoro-5-iodoaniline	Data not available	Data not available	Data not available	Data not available	Data not available
4-Fluoro-2-iodoaniline	Data not available	Data not available	Data not available	Data not available	Data not available

Note: The N-H stretching region for primary amines typically shows two bands corresponding to symmetric and asymmetric stretching vibrations.[5]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
2-Fluoro-6-iodoaniline	237	Predicted fragments: [M-I] ⁺ (110), [M-HCN] ⁺ (210), [M-HF] ⁺ (217)
2-Fluoro-3-iodoaniline	237	Predicted fragments: [M-I] ⁺ (110), [M-HCN] ⁺ (210), [M-HF] ⁺ (217)
2-Fluoro-4-iodoaniline	237	110, 83[6]
2-Fluoro-5-iodoaniline	237	Predicted fragments: [M-I] ⁺ (110), [M-HCN] ⁺ (210), [M-HF] ⁺ (217)
4-Fluoro-2-iodoaniline	237	Predicted fragments: [M-I] ⁺ (110), [M-HCN] ⁺ (210), [M-HF] ⁺ (217)

Note: The molecular weight of all isomers is 237.01 g/mol .[6][7][8] The fragmentation patterns of aromatic halogen compounds are influenced by the stability of the aromatic ring and the nature of the halogen substituents.[9][10]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the fluoroiodoaniline isomer.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[11]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[11]

- ¹H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Typical spectral width: 0-10 ppm.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Use a 100 MHz or higher frequency NMR spectrometer.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical spectral width: 0-160 ppm.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean before use.
 - Place a small amount of the solid fluoroiodoaniline isomer directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

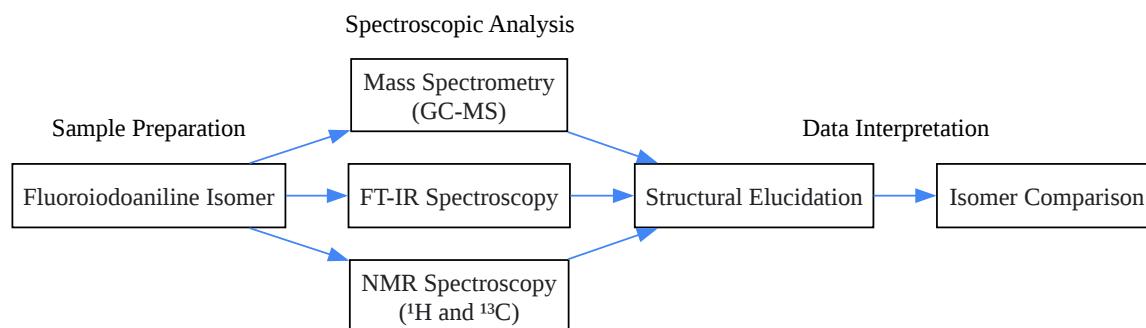
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the fluoroiodoaniline isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Parameters:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.

- Final hold: 5 minutes at 280 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of these isomers can be visualized as follows:



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Caption: Workflow for the spectroscopic comparison of **2-Fluoro-6-iodoaniline** isomers.

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